![molecular formula C27H31I2NO5 B1668027 Budiodarone CAS No. 335148-45-3](/img/structure/B1668027.png)
Budiodarone
Übersicht
Beschreibung
Budiodarone (ATI-2042) is an antiarrhythmic agent and a chemical analog of amiodarone that is currently being studied in clinical trials . It shares similar electrophysiological properties with amiodarone but differs in structure through the presence of a sec-butyl acetate side chain at position 2 of the benzofuran moiety . This side chain allows for budiodarone to have a shorter half-life in the body than amiodarone (7 hours versus 35–68 days), enabling a faster onset of action and metabolism while still maintaining similar electrophysiological activity .
Molecular Structure Analysis
The molecular formula of Budiodarone is C27H31I2NO5 . It has a molar mass of 703.356 g/mol . The structure includes a benzofuran moiety and a sec-butyl acetate side chain .Chemical Reactions Analysis
While specific chemical reactions involving Budiodarone are not detailed in the sources, it’s known that Budiodarone shares mixed ion channel electrophysiological properties with Amiodarone . This suggests that it might interact with potassium, sodium, and calcium channels in the body .Physical And Chemical Properties Analysis
Budiodarone has a molecular weight of 703.35 and a chemical formula of C27H31I2NO5 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources.Wissenschaftliche Forschungsanwendungen
Atrial Fibrillation Management
Budiodarone is being developed for the long-term management of symptomatic non-permanent atrial fibrillation (AF). Clinical trials are underway to establish its efficacy and safety for this application .
Antiarrhythmic Agent
As a chemical analog of amiodarone, Budiodarone shares mixed ion channel electrophysiological properties and is considered a potentially more effective antiarrhythmic drug with fewer adverse side effects .
Dose Titration Study
An open-label, long-term dose titration study is part of the Phase III trials for Budiodarone, where dosing will be guided by wearable device monitoring .
Randomized Controlled Trials
Budiodarone is undergoing randomized controlled trials to compare its effectiveness against placebo in subjects with symptomatic non-permanent AF .
Reducing AF Burden
The PASCAL trial aimed to assess Budiodarone’s ability to reduce AF burden, indicating its potential role in decreasing the frequency and severity of AF episodes .
Wirkmechanismus
Target of Action
Budiodarone, also known as ATI-2042, is an antiarrhythmic agent . It primarily targets potassium, sodium, and calcium ion channels in cardiac myocytes . These ion channels play a crucial role in the generation and propagation of action potentials, which are responsible for the rhythmic contraction of the heart.
Mode of Action
Budiodarone interacts with its targets by inhibiting the function of these ion channels . Specifically, it decreases the efflux of potassium out of the myocyte during the refractory period of its action potential . This increases the time it takes to reach the resting membrane potential, thereby prolonging the refractory period and reducing the likelihood of abnormal heart rhythms . Additionally, budiodarone blocks sodium and calcium channels, leading to a decrease in sodium influx into myocytes during the depolarization period of its action potential and a decrease in calcium influx into myocytes . This results in decreased intracellular calcium and decreased cardiac contractility .
Biochemical Pathways
The inhibition of potassium, sodium, and calcium channels by budiodarone affects the action potential generation in cardiac myocytes . This modification can decrease the likelihood of inappropriate electrical re-entry, a phenomenon that can lead to arrhythmias . By preventing this electrical re-entry, budiodarone can help to prevent the fibrillation or uncontrolled action potential discord of atrial myocytes .
Pharmacokinetics
Budiodarone is hydrophilic with a short plasma half-life of 7 hours . It has a lower volume of distribution and is cleared from the body in 48 hours due to rapid metabolism by plasma and tissue esterases instead of the CYP450 system . This allows for a faster onset of action and metabolism while still maintaining similar electrophysiological activity . The faster metabolism of budiodarone allows for fewer adverse side effects than amiodarone, principally due to decreased levels of toxicity in the body .
Result of Action
The result of budiodarone’s action is a decrease in the occurrence of arrhythmias . By inhibiting the function of potassium, sodium, and calcium ion channels, budiodarone can prolong the refractory period of cardiac myocytes and decrease the likelihood of abnormal heart rhythms . This can lead to a decrease in the occurrence of arrhythmias, such as atrial fibrillation .
Safety and Hazards
Zukünftige Richtungen
Budiodarone is currently in Phase 3 clinical trials . The FDA and XYRA have agreed on the key studies required for approval, which include a long-term dose titration study and a 6-month double-blind randomized controlled trial . The future of Budiodarone looks promising as it holds much potential as an effective and safe antiarrhythmic drug .
Eigenschaften
IUPAC Name |
[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSVKYCXLTVGS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31I2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030142 | |
Record name | Budiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Budiodarone | |
CAS RN |
335148-45-3 | |
Record name | Budiodarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335148-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Budiodarone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335148453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Budiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Budiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUDIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y53150C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Budiodarone exert its antiarrhythmic effects?
A1: While the precise mechanism of action of Budiodarone is still under investigation, it is believed to be similar to its analog, Amiodarone. [, ] Budiodarone exhibits electrophysiological properties akin to Amiodarone, suggesting that it may also act on multiple ion channels in the heart to prolong the action potential duration and suppress abnormal electrical activity. [, ]
Q2: What is known about the structure of Budiodarone?
A2: Unfortunately, the provided abstracts do not contain specific details regarding Budiodarone's molecular formula, weight, or spectroscopic data. A more comprehensive search of chemical databases and literature would be required to obtain this information.
Q3: Has Budiodarone demonstrated efficacy in clinical trials for atrial fibrillation?
A3: Preliminary clinical trials have shown promising results for Budiodarone in managing atrial fibrillation. A study utilizing implanted pacemakers to monitor heart rhythm demonstrated that Budiodarone effectively reduced atrial fibrillation burden in a dose-dependent manner. [] Specifically, the study observed a reduction in the duration of atrial fibrillation episodes, suggesting a potential therapeutic benefit in controlling the arrhythmia. [] Larger, randomized controlled trials are necessary to confirm these findings and establish Budiodarone's efficacy and safety profile compared to existing treatment options. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.